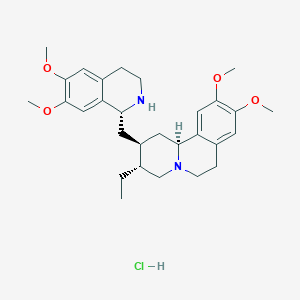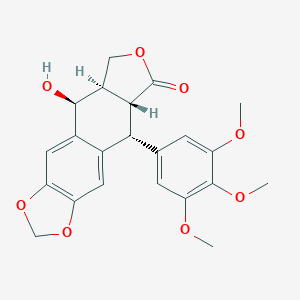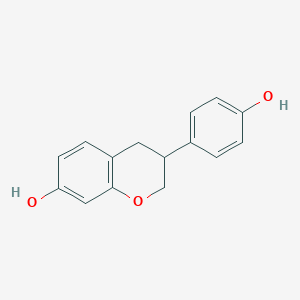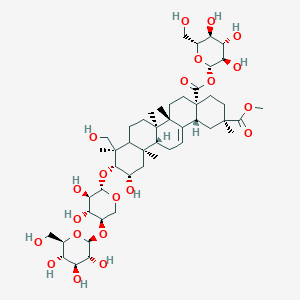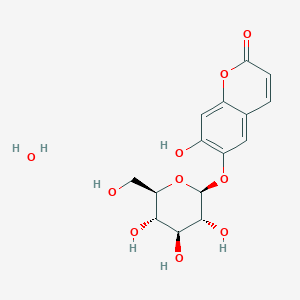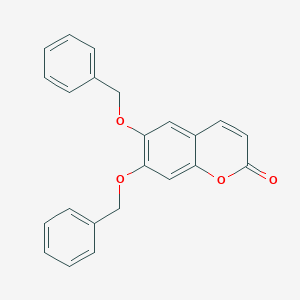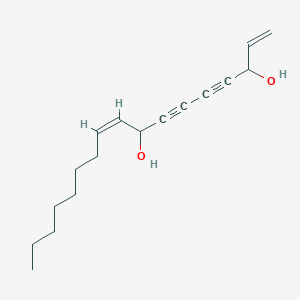
Falcarindiol
Overview
Description
Falcarindiol is a natural product isolated from the plant species Falcaria vulgaris, which is commonly known as “bristly caraway”. It is a diterpenoid and belongs to the class of furanocoumarins. This compound has been studied for its various biological activities, including anti-inflammatory, antioxidant, and anti-tumor activities. It has been used in various medicinal preparations, including traditional Chinese medicine and Ayurvedic medicine. The purpose of
Scientific Research Applications
Falcarindiol: A Comprehensive Analysis of Scientific Research Applications
Inhibition of Bacterial Virulence Factors: Falcarindiol has been identified as an active compound with potent inhibitory activities against Pseudomonas aeruginosa multiple virulence factors. This discovery was made using extracts from 30 Chinese herbs known for treating infections, highlighting Falcarindiol’s potential as a virulence-inhibiting agent .
2. Activation of PPARγ and Lipid Metabolism Falcarindiol (FaDOH) is recognized for its cytotoxic and anti-inflammatory properties. It has been shown to activate PPARγ (Peroxisome proliferator-activated receptor gamma) and increase the expression of the cholesterol transporter ABCA1 in cells, which are crucial in lipid metabolism .
Cytotoxicity Against Cancer Cells: Research indicates that Falcarindiol exhibits cytotoxicity against breast and colon cancers. Although studies on the effects of Falcarindiol treatment in normal stem cells are lacking, its antitumor properties in cancerous cells have been documented .
Mechanism of Action
Target of Action
Falcarindiol, a polyacetylenic oxylipin found in food plants of the carrot family (Apiaceae), has been shown to primarily target Peroxisome Proliferator-Activated Receptor-γ (PPARγ) and the cholesterol transporter ABCA1 in cells . Both of these targets play a crucial role in lipid metabolism .
Mode of Action
Falcarindiol interacts with its targets by activating PPARγ and increasing the expression of the cholesterol transporter ABCA1 in cells . This interaction leads to changes in lipid metabolism, which is a common mechanism of action for the anticancer and antidiabetic properties of Falcarindiol .
Biochemical Pathways
The activation of PPARγ by Falcarindiol can lead to increased expression of ABCA1 . This indicates a possible role of this transporter in the redistribution of lipids and increased formation of lipid droplets (LDs) in cells . The affected pathways and their downstream effects are primarily related to lipid metabolism .
Result of Action
The activation of PPARγ and increased expression of ABCA1 by Falcarindiol lead to an increase in lipid content and the number of lipid droplets in cells . This can potentially lead to endoplasmic reticulum stress and cancer cell death . Furthermore, Falcarindiol has been shown to have cytotoxic and anti-inflammatory properties .
properties
IUPAC Name |
(9E)-heptadeca-1,9-dien-4,6-diyne-3,8-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O2/c1-3-5-6-7-8-9-10-14-17(19)15-12-11-13-16(18)4-2/h4,10,14,16-19H,2-3,5-9H2,1H3/b14-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCNQXNAFCBLLV-GXDHUFHOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=CC(C#CC#CC(C=C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC/C=C/C(C#CC#CC(C=C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Heptadeca-1,9-dien-4,6-diyne-3,8-diol | |
CAS RN |
30779-95-4 | |
| Record name | 1,9-Heptadecadiene-4,6-diyne-3,8-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030779954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




